molecular formula C20H28N4OS B2575486 2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 2034207-02-6

2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2575486
CAS No.: 2034207-02-6
M. Wt: 372.53
InChI Key: FCFAYJWXNPVGKO-UHFFFAOYSA-N
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Description

This acetamide derivative features a 5-methylpyrazole core linked to a piperidin-4-yl group and a 4-(isopropylthio)phenyl moiety.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-14(2)26-18-6-4-16(5-7-18)13-20(25)21-17-8-10-24(11-9-17)19-12-15(3)22-23-19/h4-7,12,14,17H,8-11,13H2,1-3H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFAYJWXNPVGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions

  • Initial Steps: : The synthesis begins with the functionalization of the phenyl ring, where the isopropylthio group is introduced via a nucleophilic substitution reaction.

  • Coupling Reaction: : Subsequently, the functionalized phenyl ring is coupled with a piperidinyl-pyrazol precursor using palladium-catalyzed cross-coupling reactions.

  • Final Assembly: : The final step involves forming the acetamide linkage through a condensation reaction, typically using acetic anhydride under mild conditions.

Industrial production methods: : For large-scale production, the reactions are optimized to increase yield and purity. Continuous flow processes might be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The sulfur in the isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the acetamide can be reduced to amines under specific conditions.

  • Substitution: : Halogenation and nitration can occur on the phenyl ring under appropriate conditions.

Common reagents and conditions

  • Oxidation: : Hydrogen peroxide or oxone.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major products formed from these reactions

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amines.

  • Substitution products: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes:

  • Isopropylthio group : Contributing to lipophilicity and potentially enhancing bioavailability.
  • Piperidine ring : Known for its role in various pharmacological activities.
  • Pyrazole moiety : Associated with diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Activity

Research indicates that compounds containing pyrazole and piperidine structures exhibit anticancer properties. The specific compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could effectively target cancer cell lines, leading to significant reductions in cell viability .

Neurological Disorders

The piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems, particularly in managing conditions like anxiety and depression.

Research Findings : Investigations into related compounds have shown promise in modulating serotonin and dopamine receptors, which are critical in mood regulation .

Anti-inflammatory Properties

The pyrazole component is known for its anti-inflammatory effects. The compound could be developed as a non-steroidal anti-inflammatory drug (NSAID), potentially offering an alternative to traditional NSAIDs with fewer side effects.

Evidence : Studies have indicated that pyrazole derivatives can reduce inflammation markers in various animal models, suggesting a pathway for developing new treatments for inflammatory diseases .

Table of Potential Applications

Application AreaMechanism of ActionReferences
Anticancer ActivityInduction of apoptosis
Neurological DisordersModulation of neurotransmitter systems
Anti-inflammatory EffectsInhibition of inflammatory mediators

Mechanism of Action

The compound exerts its effects through molecular interactions with specific biological targets. It may bind to receptor sites or enzymes, altering their activity and consequently impacting biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, but it is hypothesized to modulate neurological or inflammatory processes.

Comparison with Similar Compounds

Structural Features

Key structural differences among acetamide derivatives influence their physicochemical and pharmacological profiles:

Compound Core Heterocycle Key Substituents Unique Features
Target Compound Pyrazole 5-Methylpyrazole, piperidin-4-yl, 4-(isopropylthio)phenyl Piperidine for conformational flexibility
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide Triazole Allyl, phenyl, pyridinyl Pyridine and triazole for π-π interactions
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, 3-cyano Chlorine and cyano groups for bioactivity
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole Thiazole, 3-methylpyrazole Thiazole for enhanced metabolic stability
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Benzoimidazole Benzoimidazole, methylthio, phenyl Benzoimidazole for aromatic stacking
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Triazole Triazole-thiol, 5-methylpyrazole Thiol group for reactivity and conjugation

Physicochemical Properties

  • Metabolic Stability : The 5-methylpyrazole in the target compound may reduce oxidative metabolism relative to ’s methylthio group, which is prone to sulfoxide formation .
  • Synthetic Complexity : Introducing the piperidine ring (target) requires multi-step synthesis, whereas triazole-thiol derivatives () are synthesized via thiol-ene click chemistry, offering scalability .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide represents a novel addition to the class of pyrazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be illustrated as follows:

C19H26N2OS\text{C}_{19}\text{H}_{26}\text{N}_2\text{OS}

This structure features a pyrazole ring, a piperidine moiety, and an isopropylthio group, which are critical for its biological activity.

Research indicates that compounds containing pyrazole and piperidine moieties often exhibit significant interactions with various biological targets. The mechanisms of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on kinases and cyclooxygenases, which are crucial in inflammatory pathways.
  • Antiproliferative Effects : The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various pyrazole derivatives indicated that compounds with similar structural features exhibited low micromolar GI50 values against several cancer cell lines (K562, MV4-11, MCF-7). The most potent compounds demonstrated significant induction of apoptosis and disruption of microtubule dynamics .

CompoundCell LineGI50 (µM)
1K5627.7
2MV4-116.5
3MCF-73.5

Anti-inflammatory Activity

Compounds with isopropylthio substituents have been noted for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is pivotal in managing conditions such as arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies : A recent investigation into the biological activity of similar pyrazole derivatives revealed that compounds with a piperidine ring showed enhanced selectivity for certain kinases involved in cancer progression. The study highlighted the importance of substituent placement on the phenyl ring for optimal activity .
  • Animal Models : In vivo studies demonstrated that related compounds significantly reduced inflammation in carrageenan-induced paw edema models in rats, showcasing their potential therapeutic application in treating inflammatory disorders .

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